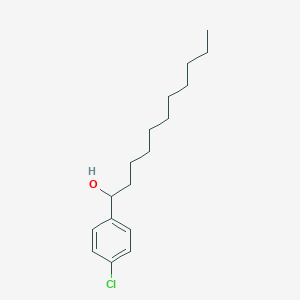
1-(4-Chlorophenyl)undecan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)undecan-1-OL is an organic compound that belongs to the class of alcohols It is characterized by the presence of a chlorophenyl group attached to an undecanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)undecan-1-OL can be synthesized through several methods. One common approach involves the reduction of the corresponding aldehyde, 1-(4-Chlorophenyl)undecanal, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired reduction.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)undecan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-(4-Chlorophenyl)undecan-1-one or 1-(4-Chlorophenyl)undecanoic acid.
Reduction: Various alcohol derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)undecan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)undecan-1-OL involves its interaction with specific molecular targets. The chlorophenyl group can interact with biological membranes, potentially disrupting their function. Additionally, the hydroxyl group can form hydrogen bonds with various biomolecules, influencing their activity and stability.
Comparison with Similar Compounds
1-Undecanol: A similar compound without the chlorophenyl group, used in the production of flavors and fragrances.
4-Chlorophenylmethanol: Contains a chlorophenyl group but with a shorter alcohol chain.
Uniqueness: 1-(4-Chlorophenyl)undecan-1-OL is unique due to the combination of the long undecanol chain and the chlorophenyl group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
62425-21-2 |
|---|---|
Molecular Formula |
C17H27ClO |
Molecular Weight |
282.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)undecan-1-ol |
InChI |
InChI=1S/C17H27ClO/c1-2-3-4-5-6-7-8-9-10-17(19)15-11-13-16(18)14-12-15/h11-14,17,19H,2-10H2,1H3 |
InChI Key |
NCVBBTLYZSZJNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


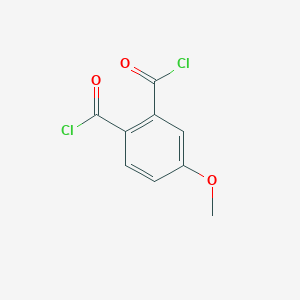
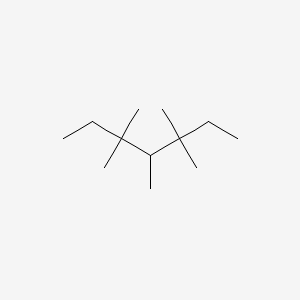
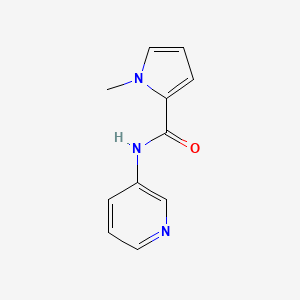
![1-Butyl-4-ethyl-2,6,7-trioxa-1-stannabicyclo[2.2.2]octane](/img/structure/B14539485.png)
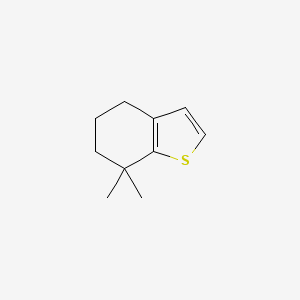
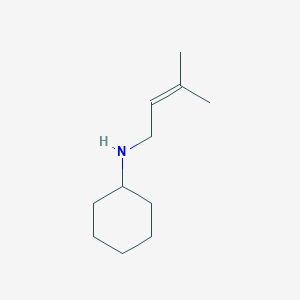
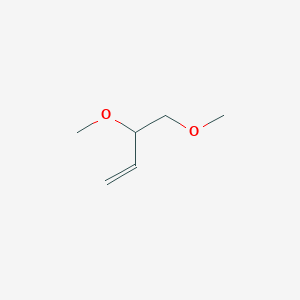
![2,4-Pentanedione, 3-[[1-(2-propenyl)-4(1H)-pyridinylidene]ethylidene]-](/img/structure/B14539508.png)
![4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-diethylaniline](/img/structure/B14539510.png)
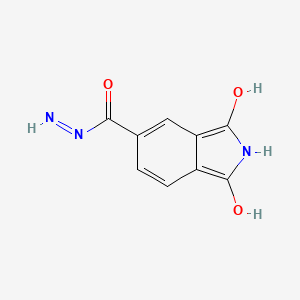

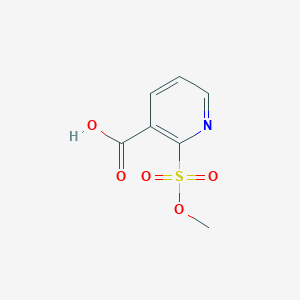
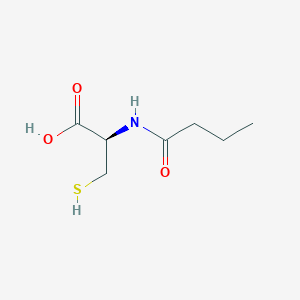
![Benzenesulfonic acid, 4-[[4-[(phenylmethyl)amino]phenyl]azo]-](/img/structure/B14539546.png)
